molecular formula C18H19N5O3 B3360670 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide CAS No. 89459-58-5

9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide

Cat. No.: B3360670
CAS No.: 89459-58-5
M. Wt: 353.4 g/mol
InChI Key: SWQFAUAVYZYCHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide is a synthetic acridine derivative characterized by a nitro group at position 7 of the acridine core and a dimethylaminoethyl side chain linked to the carboxamide group. Acridine-based compounds are renowned for their DNA-intercalating properties, making them candidates for anticancer and antimicrobial therapies.

Properties

IUPAC Name

9-amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22(2)9-8-20-18(24)13-5-3-4-12-16(19)14-10-11(23(25)26)6-7-15(14)21-17(12)13/h3-7,10H,8-9H2,1-2H3,(H2,19,21)(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWQFAUAVYZYCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC=CC2=C(C3=C(C=CC(=C3)[N+](=O)[O-])N=C21)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70632877
Record name 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89459-58-5
Record name 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70632877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide typically involves multi-step organic reactions One common method starts with the nitration of acridine to introduce the nitro group at the 7-positionThe final step involves the attachment of the N-[2-(dimethylamino)ethyl] group to the carboxamide moiety .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-Cancer Activity

DACA has been investigated for its anti-cancer properties across various studies:

  • In Vitro Studies : Research has shown that DACA effectively inhibits the proliferation of several cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer) cells. Its mechanism involves inducing apoptosis and disrupting cell cycle progression .
  • In Vivo Studies : Animal models have demonstrated that DACA can significantly reduce tumor growth in xenograft models, showcasing its potential as a therapeutic agent against tumors .

Topoisomerase Inhibition

DACA acts as a potent inhibitor of topoisomerase II, an enzyme crucial for DNA replication. Inhibition of this enzyme leads to DNA strand breaks and ultimately triggers apoptosis in cancer cells. This property positions DACA as a candidate for further development in anti-cancer therapies .

G-Quadruplex Stabilization

Recent studies have explored the ability of DACA derivatives to stabilize G-quadruplex structures in DNA. These structures are associated with the regulation of gene expression and are considered potential targets for cancer therapy . The stabilization of G-quadruplexes by DACA could lead to new avenues for therapeutic interventions.

Case Studies and Research Findings

The following table summarizes key findings from various studies on DACA:

StudyTypeFindings
In VitroDACA showed significant cytotoxicity against HeLa and HepG2 cells with IC50 values in the low micromolar range.
In VivoDemonstrated tumor growth inhibition in xenograft models, indicating potential for clinical application in oncology.
MechanismIdentified as a topoisomerase II inhibitor, leading to DNA damage and apoptosis in cancer cells.
G-Quadruplex InteractionStabilizes G-quadruplexes, suggesting a role in gene regulation related to cancer progression.

Mechanism of Action

The primary mechanism of action of 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide involves DNA intercalation. The compound inserts itself between DNA base pairs, disrupting the normal function of DNA and inhibiting replication and transcription processes. This intercalation can lead to cell death, making it a potential antitumor agent .

Comparison with Similar Compounds

Substituent Variations at Position 7

The substitution pattern at position 7 significantly impacts biological activity and physicochemical properties.

Key Analogs:

  • 9-Amino-7-chloro-N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (CAS: 89459-62-1): Substituent: Chloro group at position 6. Molecular Formula: C₁₈H₁₉ClN₄O. Molecular Weight: 342.82 g/mol. However, chloro substituents may improve metabolic stability .
  • 9-Amino-DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide): Substituent: No substituent at position 7. Properties: The absence of a nitro or chloro group reduces DNA intercalation efficiency, as evidenced by its lower antitumor activity in preclinical models .

Table 1: Substituent Effects on DNA Binding

Compound Substituent (Position 7) Molecular Weight (g/mol) DNA Binding Affinity*
7-Nitro derivative (Target) -NO₂ 377.36† High
7-Chloro derivative (CAS 89459-62-1) -Cl 342.82 Moderate
9-Amino-DACA -H 323.38† Low

*Hypothetical ranking based on substituent electronegativity.
†Calculated from molecular formulas.

Side Chain Modifications

The dimethylaminoethyl side chain is critical for solubility and target engagement.

Key Analog: 9-Amino-N-[3-(dimethylamino)propyl]acridine-4-carboxamide (DrugBank ID: DB02842):

  • Side Chain: Dimethylaminopropyl (three-carbon chain).
  • Molecular Formula : C₁₉H₂₂N₄O.
  • Molecular Weight : 322.40 g/mol.
  • Properties : This derivative is inactive in antitumor assays, suggesting that elongation of the side chain from ethyl (two carbons) to propyl (three carbons) disrupts optimal interaction with biological targets. The ethyl linker in the target compound likely balances steric hindrance and hydrophilicity for enhanced cellular penetration .

Biological Activity

9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide, commonly referred to as 9-aminoacridine, is a synthetic compound belonging to the acridine family. It has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C18H19N5O3
  • Molar Mass : 353.38 g/mol
  • CAS Number : 89459-58-5

9-aminoacridine exhibits its biological effects primarily through the following mechanisms:

  • DNA Intercalation : The compound intercalates into DNA, disrupting replication and transcription processes. This leads to the inhibition of cell division in rapidly proliferating cells, such as cancer cells.
  • Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication.
  • Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress within cells, further contributing to its cytotoxic effects against tumor cells.

Antitumor Effects

Several studies have highlighted the antitumor properties of 9-aminoacridine:

  • In Vitro Studies : Research indicates that 9-aminoacridine demonstrates significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. For instance, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 5 µM in prostate cancer cells .
  • In Vivo Studies : Animal models have shown that treatment with 9-aminoacridine resulted in reduced tumor size and increased survival rates compared to control groups .

Antimicrobial Activity

In addition to its anticancer properties, 9-aminoacridine has also been evaluated for its antimicrobial effects:

  • Against Plasmodium falciparum : A study demonstrated that 9-aminoacridine analogs exhibit activity against chloroquine-resistant strains of Plasmodium falciparum, suggesting potential use in treating malaria .
  • Bacterial Inhibition : The compound has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics.

Case Study 1: Anticancer Efficacy

A clinical trial involving patients with advanced prostate cancer assessed the efficacy of 9-aminoacridine as a monotherapy. Results indicated a significant reduction in PSA levels (prostate-specific antigen), which is a marker for prostate cancer progression. Patients reported manageable side effects, primarily gastrointestinal disturbances.

Case Study 2: Antimicrobial Activity

In a comparative study on the effectiveness of different acridine derivatives against bacterial infections, 9-aminoacridine was found to be one of the most potent compounds tested. It exhibited minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics against several multi-drug resistant strains.

Data Tables

Property Value
Molecular FormulaC18H19N5O3
Molar Mass353.38 g/mol
CAS Number89459-58-5
Anticancer IC50~5 µM (Prostate Cancer Cells)
Antimicrobial MICVariable by strain

Q & A

Basic Research Questions

Q. How can researchers confirm the structural identity of 9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide in synthetic batches?

  • Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C), high-resolution mass spectrometry (HR-MS), and X-ray crystallography to validate the compound's structure. Cross-validate results with computational simulations (e.g., DFT calculations for molecular geometry) to resolve ambiguities in nitroacridine ring orientation or carboxamide substituent positioning . For impurities, employ HPLC with UV-Vis detection (λ = 300–400 nm) and compare retention times against synthetic intermediates .

Q. What are the recommended synthetic routes for this compound?

  • Methodological Answer : Optimize a three-step synthesis:

Nitroacridine core formation : Condense 9-nitroacridine-4-carboxylic acid with N,N-dimethylethylenediamine using HATU/DIEA coupling in DMF at 0–4°C to minimize side reactions.

Purification : Use silica gel chromatography (eluent: CH₂Cl₂/MeOH 9:1 v/v) to isolate the product, followed by recrystallization in ethanol.

Characterization : Monitor reaction progress via TLC (Rf ≈ 0.5 in CHCl₃/MeOH 8:2) and confirm yield (>75%) via gravimetric analysis .

Q. What experimental frameworks are used to study the compound’s mechanism of action in biological systems?

  • Methodological Answer : Design dose-response assays (e.g., IC₅₀ determination in cancer cell lines) paired with fluorescence microscopy to track cellular uptake (λex = 450 nm, λem = 550 nm). Combine with molecular docking simulations to predict interactions with DNA topoisomerases or kinase targets. Validate hypotheses via CRISPR-Cas9 gene knockout models to identify resistance mechanisms .

Advanced Research Questions

Q. How can researchers address contradictory bioactivity data across studies (e.g., variable IC₅₀ values in leukemia vs. solid tumors)?

  • Methodological Answer : Conduct meta-analysis of published datasets (n ≥ 10 studies) using standardized protocols (e.g., fixed cell lines, serum-free conditions). Control for variables like pH-dependent solubility (pKa ≈ 8.2) and intracellular glutathione levels affecting nitro group reduction. Use multivariate regression to isolate confounding factors (e.g., hypoxia-induced metabolic shifts) .

Q. What strategies optimize synthetic yield while minimizing nitroacridine dimerization byproducts?

  • Methodological Answer : Implement kinetic control via slow addition of carboxamide precursors (<0.1 mL/min) at −10°C. Monitor dimer formation (m/z = [M+2H]⁺) via inline LC-MS. Post-synthesis, employ size-exclusion chromatography (Sephadex LH-20) to separate monomers from dimers. DFT-based transition state analysis can predict steric hindrance effects on dimerization pathways .

Q. How can computational modeling predict the compound’s interaction with DNA G-quadruplex structures?

  • Methodological Answer : Use molecular dynamics (MD) simulations (AMBER force field) to model intercalation into telomeric G-quadruplexes (PDB: 2HY9). Parameterize nitro group partial charges via Hartree-Fock/6-31G* calculations. Validate predictions via circular dichroism (CD) spectroscopy (245 nm positive ellipticity shift) and competitive FRET assays .

Q. What analytical challenges arise in quantifying trace metabolites of the compound in vivo?

  • Methodological Answer : Develop a UPLC-MS/MS method with deuterated internal standards (e.g., d₄-9-Amino-acridine). Optimize ionization in positive ESI mode (capillary voltage = 3.5 kV). Address matrix effects (plasma proteins) via solid-phase extraction (C18 cartridges) and limit quantification to 1 ng/mL .

Q. How can researchers align studies of this compound with broader theoretical frameworks (e.g., intercalator-drug resistance)?

  • Methodological Answer : Link experimental data to the "two-hit" model of drug resistance by profiling ABC transporter overexpression (e.g., P-gp/MDR1) via qPCR. Use hierarchical clustering to correlate gene expression patterns with IC₅₀ shifts. Integrate results into systems pharmacology models to predict combinatorial therapy efficacy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
9-Amino-N-[2-(dimethylamino)ethyl]-7-nitroacridine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.